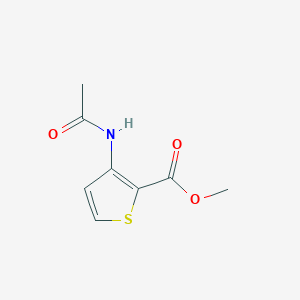

Methyl 3-acetamidothiophene-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-acetamidothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-5(10)9-6-3-4-13-7(6)8(11)12-2/h3-4H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGYLIJOPUUXJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(SC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352556 | |

| Record name | methyl 3-acetamidothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22288-79-5 | |

| Record name | methyl 3-acetamidothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Methyl 3-acetamidothiophene-2-carboxylate

CAS Number: 22288-79-5

Abstract

This technical guide provides a comprehensive overview of Methyl 3-acetamidothiophene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via the acetylation of Methyl 3-aminothiophene-2-carboxylate, and discusses its potential biological activities based on structurally related compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide also presents predicted spectroscopic data and proposes a workflow for its biological screening. This whitepaper is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Chemical and Physical Properties

This compound is a thiophene derivative with a methyl ester and an acetamido group at positions 2 and 3, respectively. Its chemical structure and properties are summarized below.

| Property | Value | Source |

| CAS Number | 22288-79-5 | [1][2] |

| Molecular Formula | C₈H₉NO₃S | [1][2] |

| Molecular Weight | 199.23 g/mol | [1][2] |

| IUPAC Name | This compound | |

| Melting Point | 100 °C (recrystallized from methanol) | [3] |

| Boiling Point | 399.9 °C at 760 mmHg (Predicted) | [4] |

| Flash Point | 195.6 °C (Predicted) | [4] |

| Physical Appearance | Expected to be a solid at room temperature, potentially colorless prisms when recrystallized. | [3] |

Synthesis

The primary route for the synthesis of this compound is the N-acetylation of its precursor, Methyl 3-aminothiophene-2-carboxylate (CAS Number: 22288-78-4). This reaction is a standard procedure in organic synthesis.

Experimental Protocol: Acetylation of Methyl 3-aminothiophene-2-carboxylate

This protocol is based on general methods for the acetylation of aromatic amines and specific examples of acetylating aminothiophenes.

Materials:

-

Methyl 3-aminothiophene-2-carboxylate

-

Acetic anhydride

-

Pyridine or Triethylamine (as a base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-aminothiophene-2-carboxylate (1.0 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Addition of Base: Add a base, such as pyridine or triethylamine (1.2 equivalents), to the solution. The base acts as a scavenger for the acetic acid byproduct.

-

Acetylation: Cool the mixture in an ice bath to 0 °C. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic anhydride and acetic acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield this compound as a solid. A German patent reports the melting point of the "Acetylamino compound" as 100°C after recrystallization from methanol[3].

-

Spectroscopic Data (Analog-Based and Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (in CDCl₃):

-

δ ~ 9.0-10.0 ppm (s, 1H): NH proton of the acetamido group.

-

δ ~ 7.6-7.8 ppm (d, 1H): Thiophene ring proton (H5).

-

δ ~ 7.0-7.2 ppm (d, 1H): Thiophene ring proton (H4).

-

δ ~ 3.9 ppm (s, 3H): Methyl ester (OCH₃) protons.

-

δ ~ 2.2 ppm (s, 3H): Acetyl group (CH₃) protons.

Predicted ¹³C NMR (in CDCl₃):

-

δ ~ 168-170 ppm: Carbonyl carbon of the acetamido group.

-

δ ~ 162-164 ppm: Carbonyl carbon of the methyl ester.

-

δ ~ 140-145 ppm: Thiophene ring carbon (C3).

-

δ ~ 130-135 ppm: Thiophene ring carbon (C5).

-

δ ~ 125-130 ppm: Thiophene ring carbon (C4).

-

δ ~ 115-120 ppm: Thiophene ring carbon (C2).

-

δ ~ 52-53 ppm: Methyl ester carbon (OCH₃).

-

δ ~ 23-25 ppm: Acetyl group carbon (CH₃).

Infrared (IR) Spectroscopy

Predicted Major IR Absorption Bands (cm⁻¹):

-

~3300-3400: N-H stretching of the secondary amide.

-

~1700-1720: C=O stretching of the ester.

-

~1660-1680: C=O stretching of the amide (Amide I band).

-

~1520-1540: N-H bending of the amide (Amide II band).

-

~1200-1300: C-O stretching of the ester.

Mass Spectrometry

Predicted Molecular Ion Peak (M⁺):

-

m/z = 199.03: Corresponding to the molecular formula C₈H₉NO₃S.

Potential Biological Activity and Screening Workflow

While there is a lack of direct biological studies on this compound, its structural analogs have shown significant biological activities, suggesting potential avenues for investigation.

-

c-Jun N-terminal Kinase (JNK) Inhibition: The structurally related compound, Methyl 3-(2-(2-thienyl)acetamido)thiophene-2-carboxylate, is a known selective inhibitor of JNKs[5]. JNKs are implicated in various inflammatory diseases, neurodegenerative disorders, and cancer.

-

GABA-B Receptor Modulation: A class of similar compounds, methyl 2-(acylamino)thiophene-3-carboxylates, has been identified as positive allosteric modulators of the GABA-B receptor, indicating potential applications in treating neurological and psychiatric disorders.

-

Anticancer and Antimicrobial Activities: Thiophene carboxamide derivatives have been explored for their potential as anticancer and antimicrobial agents[6].

Based on these observations, a logical workflow for the initial biological screening of this compound can be proposed.

Conclusion

This compound is a readily synthesizable thiophene derivative. While direct experimental data on its biological and spectroscopic properties are limited, the information available for its structural analogs suggests that it is a compound of interest for further investigation in drug discovery, particularly in the areas of kinase inhibition, neurotransmitter modulation, and as an anticancer or antimicrobial agent. The experimental protocol and proposed screening workflow provided in this guide offer a solid foundation for researchers to commence their studies on this promising molecule.

References

- 1. 22288-79-5|this compound|BLD Pharm [bldpharm.com]

- 2. 22288-79-5 CAS Manufactory [m.chemicalbook.com]

- 3. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]

- 4. methyl 3-acetamidothiophene-2-carboxylate22288-79-5,Purity96%_Ryan Scientific, Inc. [molbase.com]

- 5. Methyl 3-(2-(2-thienyl)acetamido)thiophene-2-carboxylate | C12H11NO3S2 | CID 2808202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 2-acetamidothiophene-3-carboxamide derivatives against Leishmania donovani - MedChemComm (RSC Publishing) [pubs.rsc.org]

"physical and chemical properties of Methyl 3-acetamidothiophene-2-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and (where available) biological properties of Methyl 3-acetamidothiophene-2-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data and experimental protocols.

Chemical Identity and Physical Properties

This compound is a substituted thiophene derivative with the molecular formula C₈H₉NO₃S.[1] It is characterized by a thiophene ring substituted with a methyl carboxylate group at the 2-position and an acetamido group at the 3-position.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃S | PubChem[1] |

| Molecular Weight | 199.23 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 56952-30-6 | PubChem[1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| LogP | 1.3 (predicted) | PubChem |

Synthesis and Experimental Protocols

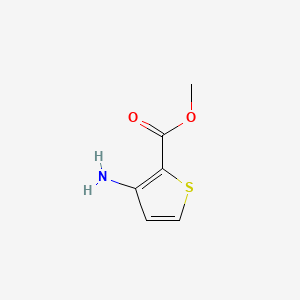

The primary synthetic route to this compound involves the acetylation of its corresponding amine precursor, Methyl 3-aminothiophene-2-carboxylate. This is a standard N-acetylation reaction.

Proposed Synthesis of this compound

The synthesis can be achieved by reacting Methyl 3-aminothiophene-2-carboxylate with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable base.

Caption: Synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol

Materials:

-

Methyl 3-aminothiophene-2-carboxylate

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-aminothiophene-2-carboxylate (1.0 equivalent) in anhydrous pyridine (approximately 10 mL per gram of starting material) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts (δ, ppm) or m/z |

| ¹H NMR | Signals corresponding to the thiophene ring protons, the methyl ester protons, and the acetamido methyl and NH protons. |

| ¹³C NMR | Signals for the thiophene ring carbons, the ester carbonyl carbon, the ester methyl carbon, the amide carbonyl carbon, and the amide methyl carbon. A spectrum is available on PubChem.[1] |

| Mass Spec (ESI+) | [M+H]⁺ at m/z 200.03 |

Biological Activity and Signaling Pathways

The specific biological activity and associated signaling pathways of this compound are not well-documented in publicly available scientific literature. However, the broader class of thiophene carboxamide derivatives has been investigated for a variety of pharmacological activities.

Thiophene-containing compounds are known to exhibit a wide range of biological effects, including:

-

Anticancer Activity: Some thiophene carboxamide derivatives have been synthesized and evaluated for their antiproliferative properties.[2][3][4]

-

Antimicrobial Activity: Thiophene derivatives have shown promise as antibacterial and antifungal agents.[5][6]

-

Enzyme Inhibition: Certain substituted thiophenes act as inhibitors for various enzymes. For instance, a related compound, Methyl 3-(2-(2-thienyl)acetamido)thiophene-2-carboxylate, is a selective inhibitor of c-Jun N-terminal kinases (JNKs).[7]

It is important to note that the biological activity of a compound is highly dependent on its specific substitution pattern. While the general class of thiophenes shows diverse bioactivity, dedicated screening and mechanistic studies are required to determine the specific biological targets and signaling pathways of this compound.

Due to the lack of specific data on its mechanism of action, a signaling pathway diagram for this compound cannot be provided at this time.

Safety and Handling

Specific safety and handling data for this compound are not available. However, based on the general properties of related chemical compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from a commercial supplier once the compound is acquired.

Conclusion

This compound is a thiophene derivative with potential for further investigation in medicinal chemistry and drug discovery. This guide provides a summary of its known physical and chemical properties and a detailed protocol for its likely synthesis. While its specific biological activity remains to be fully elucidated, the broader class of thiophene carboxamides demonstrates significant pharmacological potential, suggesting that this compound could be a valuable scaffold for the development of new therapeutic agents. Further research is warranted to explore its biological profile and potential mechanisms of action.

References

- 1. This compound | C8H9NO3S | CID 729216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl 3-(2-(2-thienyl)acetamido)thiophene-2-carboxylate | C12H11NO3S2 | CID 2808202 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-Acetamidothiophene-2-carboxylate: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and synthesis of methyl 3-acetamidothiophene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a common and efficient two-step synthetic pathway, which includes the initial Gewald reaction to form the key intermediate, methyl 3-aminothiophene-2-carboxylate, followed by its subsequent acetylation. This guide is intended to be a valuable resource for researchers and professionals in the field, offering detailed experimental protocols, tabulated quantitative data for easy reference, and logical diagrams to illustrate the synthetic workflow.

Chemical Structure

This compound possesses a thiophene ring, which is a five-membered aromatic ring containing one sulfur atom. The thiophene core is substituted at the 2-position with a methyl carboxylate group (-COOCH₃) and at the 3-position with an acetamido group (-NHCOCH₃).

Chemical Formula: C₈H₉NO₃S

Molecular Weight: 199.23 g/mol

IUPAC Name: this compound

The structural representation of this compound is as follows:

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The initial step involves the synthesis of the precursor, methyl 3-aminothiophene-2-carboxylate, which is commonly accomplished via the Gewald reaction.[1] The subsequent step is the acetylation of the amino group of this precursor.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Quantitative Data

The following tables summarize the key quantitative data for the final product and its synthetic precursor.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Methyl 3-aminothiophene-2-carboxylate | C₆H₇NO₂S | 157.19 | 62-65.5[2] |

| This compound | C₈H₉NO₃S | 199.23 | 100[2] |

Table 2: Spectroscopic Data (¹H NMR)

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| Methyl 3-aminothiophene-2-carboxylate | CDCl₃ | 7.43 (d, 1H, J=5.4 Hz), 6.71 (d, 1H, J=5.4 Hz), 5.95 (br s, 2H), 3.84 (s, 3H) |

| This compound | CDCl₃ | 9.95 (br s, 1H), 8.41 (d, 1H, J=5.7 Hz), 7.55 (d, 1H, J=5.7 Hz), 3.91 (s, 3H), 2.21 (s, 3H) |

Experimental Protocols

Step 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate (Gewald Reaction)

The Gewald reaction is a one-pot multicomponent reaction that is widely used for the synthesis of polysubstituted 2-aminothiophenes.[1] This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. For the synthesis of methyl 3-aminothiophene-2-carboxylate, a variation of the Gewald reaction is employed.

Caption: Logical workflow for the Gewald Reaction.

Materials:

-

Methyl cyanoacetate

-

An appropriate α-mercaptoaldehyde or a precursor

-

Elemental sulfur

-

Morpholine (or another suitable base like triethylamine or diethylamine)

-

Ethanol (or another suitable solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the α-mercaptoaldehyde equivalent and methyl cyanoacetate in ethanol.

-

To this solution, add elemental sulfur followed by the dropwise addition of morpholine.

-

The reaction mixture is then heated to reflux for a specified period, typically ranging from 1 to 4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, which may result in the precipitation of the product.

-

The crude product is collected by filtration and washed with cold ethanol.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure methyl 3-aminothiophene-2-carboxylate.

Step 2: Synthesis of this compound (Acetylation)

The acetylation of the amino group of methyl 3-aminothiophene-2-carboxylate is a standard procedure in organic synthesis. This is typically achieved by reacting the amine with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base or in a suitable solvent.

Caption: Logical workflow for the Acetylation Reaction.

Materials:

-

Methyl 3-aminothiophene-2-carboxylate

-

Acetic anhydride

-

Glacial acetic acid (as solvent) or pyridine

Procedure:

-

Dissolve methyl 3-aminothiophene-2-carboxylate in glacial acetic acid in a round-bottom flask.

-

Add acetic anhydride to the solution.

-

The reaction mixture is stirred at room temperature or gently heated for a period of 1 to 3 hours, with the reaction progress monitored by TLC.

-

Upon completion, the reaction mixture is poured into ice-water to precipitate the product.

-

The solid product is collected by filtration, washed with water until the filtrate is neutral, and then dried.

-

If necessary, the crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to afford pure this compound.

Conclusion

This technical guide has outlined the structure and a reliable two-step synthesis for this compound. The provided experimental protocols for the Gewald reaction and subsequent acetylation offer a practical approach for the preparation of this compound. The tabulated quantitative data serves as a quick reference for the physicochemical and spectroscopic properties of the target molecule and its key intermediate. This information is intended to support the research and development efforts of scientists and professionals in the pharmaceutical and chemical industries.

References

The Diverse Biological Activities of Thiophene Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of thiophene-based compounds in medicinal chemistry.

Thiophene, a five-membered, sulfur-containing heterocyclic aromatic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, making them a focal point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of thiophene derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support researchers, scientists, and drug development professionals in their quest for new and effective pharmaceuticals.

Anticancer Activity of Thiophene Derivatives

Thiophene derivatives have demonstrated potent cytotoxic effects against a wide array of cancer cell lines.[1][2] Their mechanisms of action are diverse and often involve the inhibition of critical cellular processes such as cell division and signal transduction.[1][3]

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of various thiophene derivatives has been quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) values for several promising compounds are summarized in the tables below.

Table 1: Anticancer Activity of Phenyl-Thiophene-Carboxamide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| 2b | Hep3B | 5.46[4] |

| 2d | Hep3B | 8.85[4] |

| 2e | Hep3B | 12.58[4] |

| 11b | MCF7 (Breast) | 6.55[5] |

| 11b | HCT116 (Colon) | 8.20[5] |

| 15 | MCF7 (Breast) | 9.35[5] |

| 15 | HCT116 (Colon) | 8.76[5] |

| 11a | MCF7 (Breast) | 11.36[5] |

| 11a | HCT116 (Colon) | 10.82[5] |

| 16 | MCF7 (Breast) | 15.25[5] |

| 16 | HCT116 (Colon) | 17.75[5] |

Table 2: Anticancer Activity of Thienopyrimidine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| 3b | HepG2 (Liver) | 3.105[2] |

| 3b | PC-3 (Prostate) | 2.15[2] |

| 5 | HepG2 (Liver) | 5.3[6] |

| 8 | HepG2 (Liver) | 3.3[6] |

| 5 | MCF-7 (Breast) | 7.301[6] |

| 8 | MCF-7 (Breast) | 4.132[6] |

Table 3: Anticancer Activity of Other Thiophene Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| BU17 | A549 (Lung) | 9.00[7] |

| 1312 | SGC-7901 (Gastric) | 0.340[8] |

| 1312 | HT-29 (Colon) | 0.360[8] |

| 1312 | EC-9706 (Esophageal) | 3.17[8] |

| 480 | HeLa (Cervical) | 12.61 (µg/mL)[9] |

| 480 | HepG2 (Liver) | 33.42 (µg/mL)[9] |

| 471 | HeLa (Cervical) | 23.79 (µg/mL)[9] |

| 471 | HepG2 (Liver) | 13.34 (µg/mL)[9] |

| 5b | HT29 (Colon) | 2.61[10] |

Mechanisms of Anticancer Activity

Several thiophene derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[3][11] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10] Molecular docking studies have shown that some of these compounds bind to the colchicine-binding site on β-tubulin.[10]

Inhibition of Tubulin Polymerization by Thiophene Derivatives

Thiophene derivatives have also been identified as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. These include WEE1 kinase, a key regulator of the G2/M cell cycle checkpoint, and c-Jun N-terminal kinases (JNKs), which are involved in stress response and apoptosis.[3][5]

Inhibition of the JNK Signaling Pathway by Thiophene Derivatives

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Thiophene derivative stock solution (in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Workflow for the MTT Cell Viability Assay

Antimicrobial Activity of Thiophene Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Thiophene derivatives have shown significant promise in this area, exhibiting activity against a range of bacteria and fungi, including resistant strains.[12][13]

Quantitative Data: In Vitro Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The MIC values for several thiophene derivatives are presented below.

Table 4: Antibacterial Activity of Thiophene Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

| 4 | Colistin-Resistant A. baumannii Ab21 | 4[12] |

| 4 | Colistin-Resistant E. coli MCR1+ | 16[12] |

| 5 | Colistin-Resistant A. baumannii Ab11 | 4[12] |

| 5 | Colistin-Resistant E. coli R6 MCR1 | 16[12] |

| 8 | Colistin-Resistant A. baumannii Ab11 | 16[12] |

| 8 | Colistin-Resistant E. coli R6 MCR1 | 16[12] |

| S1 | S. aureus | 0.81 (µM/ml)[10] |

| S1 | B. subtilis | 0.81 (µM/ml)[10] |

| S1 | E. coli | 0.81 (µM/ml)[10] |

| S1 | S. typhi | 0.81 (µM/ml)[10] |

| 3b | E. coli | 1.11 (µM)[14] |

| 3b | P. aeruginosa | 1.00 (µM)[14] |

| 3b | Salmonella | 0.54 (µM)[14] |

| 3b | S. aureus | 1.11 (µM)[14] |

Table 5: Antifungal Activity of Thiophene Derivatives

| Compound | Fungal Strain | MIC (µg/mL) |

| S4 | C. albicans | 0.91 (µM/ml)[10] |

| S4 | A. niger | 0.91 (µM/ml)[10] |

| 25 | C. albicans | 16[15] |

| 26 | C. albicans | 16[15] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

-

Thiophene derivative stock solution

-

Sterile Mueller-Hinton broth (or other appropriate broth)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Sterile 96-well microtiter plates

-

Multichannel pipette

Procedure:

-

Prepare Compound Dilutions: Serially dilute the thiophene derivative in the broth within the wells of a 96-well plate to achieve a range of concentrations.

-

Inoculate Plates: Add a standardized inoculum of the test microorganism to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity of Thiophene Derivatives

Chronic inflammation is implicated in a variety of diseases. Thiophene derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[4][12]

Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.

Table 6: Anti-inflammatory Activity of Thiophene Derivatives in the Carrageenan-Induced Paw Edema Model

| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Time (hours) |

| 4c | 300 (µmol/kg) | 35.9 | 2[16] |

| 4c | 300 (µmol/kg) | 52.8 | 4[16] |

| 1 | 200 | 96.31 | 4[17] |

| 3 | 200 | 99.69 | 4[17] |

| PLFO | - | 70 | 5[18] |

Mechanism of Anti-inflammatory Action: COX/LOX Inhibition

Arachidonic acid is metabolized by COX and LOX enzymes to produce pro-inflammatory mediators like prostaglandins and leukotrienes. Thiophene derivatives can inhibit these enzymes, thereby reducing inflammation.

Inhibition of COX and LOX Pathways by Thiophene Derivatives

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar rats (150-200g)

-

Thiophene derivative

-

Carrageenan solution (1% in saline)

-

Plethysmometer

-

Vehicle (e.g., saline, Tween 80)

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.

-

Compound Administration: Administer the thiophene derivative or vehicle to the animals orally or intraperitoneally.

-

Induction of Edema: After a set time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Synthesis of Bioactive Thiophene Derivatives

A variety of synthetic methods are available for the preparation of thiophene derivatives. The Gewald reaction is a particularly common and versatile method for synthesizing 2-aminothiophenes, which are important intermediates for many biologically active compounds.[15][19]

General Synthetic Protocol: Gewald Aminothiophene Synthesis

This multicomponent reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.

Gewald Synthesis of 2-Aminothiophene Derivatives

Conclusion

Thiophene and its derivatives continue to be a rich source of inspiration for the development of new therapeutic agents. Their diverse biological activities, coupled with their synthetic accessibility, make them highly attractive scaffolds for medicinal chemists. This technical guide has provided a snapshot of the current state of research into the anticancer, antimicrobial, and anti-inflammatory properties of thiophene derivatives. The provided data, protocols, and pathway visualizations are intended to serve as a valuable resource for the drug discovery and development community, facilitating the design and synthesis of the next generation of thiophene-based medicines.

References

- 1. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kthmcollege.ac.in [kthmcollege.ac.in]

- 3. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. [PDF] Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. impactfactor.org [impactfactor.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. eurekaselect.com [eurekaselect.com]

- 18. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Advancement of Thiophenecarboxylates: A Technical Guide

A comprehensive overview of the discovery, historical synthetic evolution, and biological significance of thiophenecarboxylates, providing researchers and drug development professionals with a detailed understanding of this pivotal class of heterocyclic compounds.

Introduction

Thiophenecarboxylates, organic compounds featuring a thiophene ring bearing one or more carboxylate groups, have emerged as crucial scaffolds in medicinal chemistry and materials science. Their journey, from a serendipitous discovery in the late 19th century to their current status as key components in pharmaceuticals, is a testament to the continuous evolution of organic synthesis. This technical guide delves into the discovery and rich history of thiophenecarboxylate synthesis, presenting a chronological account of key methodologies, detailed experimental protocols, and an exploration of their biological significance, including their roles in various signaling pathways.

The Dawn of Thiophene Chemistry: A Fortuitous Discovery

The story of thiophene, the parent heterocycle of thiophenecarboxylates, began in 1882 with German chemist Viktor Meyer.[1][2][3] While performing a routine lecture demonstration of the "indophenin test" to detect benzene, Meyer observed that the characteristic blue color failed to appear with highly purified benzene.[1][2] He correctly deduced that the color reaction was not due to benzene itself but an unknown impurity present in coal tar-derived benzene.[1][2][3] This keen observation led to the isolation of a sulfur-containing compound with benzene-like properties, which he named "thiophene."[1][2] Meyer's initial synthesis of thiophene, reported in the same year as its discovery, involved the reaction of acetylene with elemental sulfur.[4]

The Emergence of Thiophenecarboxylates: A Chronological History of Synthesis

Following the discovery of thiophene, the focus shifted towards understanding its reactivity and synthesizing its derivatives, including the functionally significant thiophenecarboxylates. The historical development of synthetic methods for introducing carboxyl groups onto the thiophene ring can be broadly categorized into ring-closure constructions and post-synthetic modifications of the pre-formed thiophene ring.

Early Ring-Closure Syntheses

Several classical named reactions in organic chemistry have been instrumental in the de novo synthesis of the thiophene ring, often incorporating a carboxylate or a precursor group during the cyclization process.

The Paal-Knorr Thiophene Synthesis (1884): Shortly after the discovery of thiophene, Carl Paal and Ludwig Knorr independently reported a method for synthesizing furans from 1,4-dicarbonyl compounds.[5] This method was later adapted for thiophene synthesis by using a sulfurizing agent.[5][6] The reaction of a 1,4-dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, yields a substituted thiophene.[6][7][8] While not directly producing a carboxylate in its original form, the use of dicarbonyl compounds with ester or acid functionalities allows for the synthesis of thiophenedicarboxylates.

The Hinsberg Thiophene Synthesis (1910): O. Hinsberg developed a method for the synthesis of thiophene dicarboxylic acid derivatives by the condensation of an α-diketone with dialkyl thiodiacetate in the presence of a base.[1][9] This reaction proceeds via a Stobbe-type condensation and subsequent hydrolysis of the ester groups yields the corresponding 3,4-disubstituted thiophene-2,5-dicarboxylic acid.[9][10]

The Fiesselmann Thiophene Synthesis (1950s): Developed by Hans Fiesselmann, this synthesis provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives.[7] The reaction involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters in the presence of a base.[7][11]

The Gewald Aminothiophene Synthesis (1966): Karl Gewald reported a multi-component reaction for the synthesis of 2-aminothiophenes.[12] This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[12][13] The resulting 2-aminothiophene-3-carboxylates are versatile intermediates in the synthesis of various biologically active compounds.[13]

Post-Synthetic Carboxylation of Thiophene

In addition to building the ring with the carboxylate group already in place, methods for the direct carboxylation of the pre-formed thiophene ring were developed.

Oxidation of Acylthiophenes: A common and practical route to 2-thiophenecarboxylic acid involves the oxidation of 2-acetylthiophene.[6] This can be achieved using various oxidizing agents, including sodium hypochlorite (the haloform reaction) or nitric acid.

Grignard Reactions: The reaction of a thienylmagnesium halide (a Grignard reagent) with carbon dioxide is a well-established method for introducing a carboxylic acid group onto the thiophene ring.[14][15] This method allows for the regioselective synthesis of both 2- and 3-thiophenecarboxylic acids, depending on the starting halothiophene.

Key Experimental Protocols

This section provides detailed methodologies for some of the key historical and modern syntheses of thiophenecarboxylates.

Protocol 1: Paal-Knorr Synthesis of Diethyl 2,5-Dimethylthiophene-3,4-dicarboxylate

Materials:

-

3,4-Diacetylhexane-2,5-dione (1,4-dicarbonyl compound)

-

Lawesson's reagent (sulfurizing agent)

-

Toluene (solvent)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate (eluent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-diacetylhexane-2,5-dione (1.0 eq) in dry toluene.

-

Add Lawesson's reagent (0.5 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

-

Filter the reaction mixture to remove any solid byproducts.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield diethyl 2,5-dimethylthiophene-3,4-dicarboxylate.

Quantitative Data:

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield |

|---|

| 3,4-Diacetylhexane-2,5-dione | Lawesson's reagent | Toluene | Reflux | 3 h | ~70-80% |

Protocol 2: Hinsberg Synthesis of 3,4-Diphenylthiophene-2,5-dicarboxylic Acid

Materials:

-

Benzil (α-diketone)

-

Diethyl thiodiacetate

-

Sodium ethoxide (base)

-

Ethanol (solvent)

-

Hydrochloric acid

-

Diethyl ether

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a solution of benzil (1.0 eq) and diethyl thiodiacetate (1.0 eq) in ethanol dropwise to the sodium ethoxide solution with stirring.

-

Heat the reaction mixture to reflux for 2-3 hours.

-

Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the crude ester.

-

Filter the precipitate, wash with water, and dry.

-

Hydrolyze the crude ester by refluxing with an excess of aqueous sodium hydroxide solution.

-

After cooling, acidify the solution with hydrochloric acid to precipitate the dicarboxylic acid.

-

Filter the product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3,4-diphenylthiophene-2,5-dicarboxylic acid.

Quantitative Data:

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield |

|---|

| Benzil | Diethyl thiodiacetate | NaOEt | Ethanol | Reflux | 3 h | ~60-70% |

Protocol 3: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

Materials:

-

2-Butanone (ketone)

-

Ethyl cyanoacetate (α-cyanoester)

-

Elemental sulfur

-

Morpholine (base)

-

Ethanol (solvent)

Procedure:

-

In a three-necked flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer, combine 2-butanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

-

Add morpholine (0.2 eq) to the mixture.

-

Heat the reaction mixture to 40-50 °C and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

-

Filter the precipitate, wash with cold ethanol, and dry to obtain the product.

-

If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.

Quantitative Data:

| Reactant 1 | Reactant 2 | Reactant 3 | Base | Solvent | Temperature | Time | Yield |

|---|

| 2-Butanone | Ethyl cyanoacetate | Sulfur | Morpholine | Ethanol | 45 °C | 3 h | ~80-90% |

Biological Significance and Signaling Pathways

Thiophenecarboxylates are not merely synthetic curiosities; they are integral components of numerous biologically active molecules and approved drugs.[16][17][18] Their structural similarity to other aromatic systems, such as benzene and pyridine, allows them to act as bioisosteres, modulating the pharmacological properties of drug candidates.[18]

Thiophenecarboxylate derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[16][17][19]

Anti-inflammatory Activity: Several thiophenecarboxylate-containing drugs, such as Tinoridine and Tiaprofenic acid, function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes.[20][21] COX enzymes are key to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.

Anticancer Activity: Recent studies have highlighted the potential of thiophene derivatives as anticancer agents. For instance, a novel thiophene derivative, F8, has been shown to induce apoptosis in leukemia cells by inhibiting the JAK/STAT signaling pathway.[22] This pathway is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. F8 was found to cause hypophosphorylation of JAK1, JAK2, STAT2, STAT3, and STAT5, thereby downregulating the pathway.[22]

Summary of Quantitative Data

The following tables summarize key quantitative data for representative thiophenecarboxylates and their syntheses.

Table 1: Physicochemical Properties of Selected Thiophenecarboxylates

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 2-Thiophenecarboxylic acid | C₅H₄O₂S | 128.15 | 129-131 |

| 3-Thiophenecarboxylic acid | C₅H₄O₂S | 128.15 | 138-140 |

| Thiophene-2,5-dicarboxylic acid | C₆H₄O₄S | 172.16 | >300 |

Table 2: Comparison of Yields for Selected Thiophenecarboxylate Syntheses

| Synthesis Method | Product | Typical Yield (%) |

| Paal-Knorr Synthesis | Diethyl 2,5-dimethylthiophene-3,4-dicarboxylate | 70-80 |

| Hinsberg Synthesis | 3,4-Diphenylthiophene-2,5-dicarboxylic acid | 60-70 |

| Gewald Synthesis | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | 80-90 |

| Oxidation of 2-acetylthiophene | 2-Thiophenecarboxylic acid | 85-95 |

| Grignard Carboxylation | 2-Thiophenecarboxylic acid | 70-85 |

Conclusion

The journey of thiophenecarboxylates from their discovery as an impurity in benzene to their current status as indispensable building blocks in modern chemistry is a compelling narrative of scientific inquiry and innovation. The development of a diverse array of synthetic methodologies has not only provided access to a vast chemical space of thiophene derivatives but has also paved the way for their application in crucial areas such as drug discovery. The ability of the thiophene ring to modulate biological activity, as evidenced by its presence in numerous pharmaceuticals, underscores its significance. As our understanding of disease pathways deepens, the versatile and tunable nature of the thiophenecarboxylate scaffold will undoubtedly continue to inspire the design and synthesis of the next generation of therapeutic agents and advanced materials. This technical guide serves as a foundational resource for researchers seeking to explore and exploit the rich chemistry of this remarkable class of compounds.

References

- 1. Hinsberg Synthesis of Thiophene Derivatives [drugfuture.com]

- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 3. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]

- 4. Victor Meyer (1848-1897) - The Most Outstanding German Chemist of the Second Half of the XIX Century [redalyc.org]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 7. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Hinsberg synthesis of thiophenes | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]

- 12. Gewald reaction - Wikipedia [en.wikipedia.org]

- 13. arkat-usa.org [arkat-usa.org]

- 14. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 15. researchgate.net [researchgate.net]

- 16. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Areas for Methyl 3-acetamidothiophene-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-acetamidothiophene-2-carboxylate is a substituted thiophene derivative with a core structure that is prevalent in a multitude of biologically active compounds. The thiophene ring is considered a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. This technical guide provides an in-depth analysis of potential research avenues for this compound by exploring the synthesis, known biological activities of analogous compounds, and detailed experimental protocols for its potential evaluation. This document aims to serve as a foundational resource for researchers looking to investigate the therapeutic potential of this specific molecule.

Introduction

Thiophene and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in the field of medicinal chemistry. The thiophene moiety is a bioisostere of the benzene ring and is present in numerous FDA-approved drugs, highlighting its therapeutic importance.[1] The subject of this guide, this compound, combines the thiophene core with acetamido and methyl carboxylate functional groups, which can influence its physicochemical properties and biological interactions. While specific research on this exact molecule is limited, the extensive studies on structurally similar 3-acetamidothiophene and thiophene-2-carboxylate derivatives provide a strong rationale for its investigation across several therapeutic areas. This guide will synthesize this information to propose high-potential research directions.

Synthesis of this compound

The synthesis of this compound can be approached as a two-step process, beginning with the synthesis of its precursor, Methyl 3-aminothiophene-2-carboxylate, followed by an acylation step.

Synthesis of Methyl 3-aminothiophene-2-carboxylate

The Gewald reaction is a well-established and versatile method for the synthesis of 2-aminothiophenes.[2] A general procedure is outlined below.

Experimental Protocol:

-

Step 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate. A German patent describes the synthesis of Methyl 3-aminothiophene-2-carboxylate, which upon standing, solidifies and can be recrystallized from methanol to yield colorless needles with a melting point of 65.5°C.[3]

-

Step 2: Acetylation of Methyl 3-aminothiophene-2-carboxylate. The subsequent acetylation of the amino group would lead to the target compound, this compound. The patent mentions that the "acetylamino compound forms colorless prisms with a melting point of 100°C (methanol)".[3]

Acetylation of the Amino Group

The final step is the acylation of the amino group of the precursor.

Experimental Protocol:

-

Dissolve Methyl 3-aminothiophene-2-carboxylate (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

-

Add triethylamine (1 equivalent) to the solution.

-

Slowly add acetyl chloride (1.1 equivalents) dissolved in THF to the reaction mixture.

-

Stir the reaction mixture at room temperature for several hours (e.g., 15 hours) and monitor the reaction progress by thin-layer chromatography (TLC).[4][5]

-

Upon completion, the reaction mixture can be filtered to remove any salt byproducts.

-

The solid product can be washed with water, filtered, dried, and recrystallized from a suitable solvent like methanol to yield the final product, this compound.[3]

Potential Research Areas and Biological Evaluation

Based on the biological activities reported for structurally similar thiophene derivatives, the following research areas are proposed for this compound.

Anticancer Activity

Thiophene derivatives are extensively investigated for their anticancer properties, acting through various mechanisms, including kinase inhibition and apoptosis induction.

-

VEGFR-2 Inhibition: Fused thiophene derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

-

JAK2 Inhibition: Thiophene carboxamides have been developed as inhibitors of Janus Kinase 2 (JAK2), a promising target for myeloproliferative neoplasms.[6]

-

JNK Inhibition: A structurally related compound, Methyl 3-(2-(2-thienyl)acetamido)thiophene-2-carboxylate, is a known selective inhibitor of c-Jun N-terminal kinases (JNKs).[7]

The cytotoxic effects of this compound can be evaluated against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., HepG2, PC-3) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[8]

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.

Antimicrobial Activity

Thiophene derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[11]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[12]

-

Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing Mueller-Hinton broth.[11]

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.[12][13]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[13]

Antioxidant Activity

Many thiophene derivatives exhibit antioxidant properties, which are often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocol: DPPH Assay

-

Sample Preparation: Prepare various concentrations of this compound in methanol.

-

Reaction Mixture: Add 1 mL of the compound solution to 2 mL of a 0.1 mM methanolic solution of DPPH.[14]

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm against a blank. Ascorbic acid can be used as a positive control.[15]

-

Calculation: Calculate the percentage of radical scavenging activity.

Anti-inflammatory Activity

Thiophene-based compounds are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. In vitro and in vivo models of inflammation can be employed to assess this potential.

Quantitative Data of Structurally Similar Compounds

To provide a reference for potential efficacy, the following table summarizes quantitative data for various thiophene derivatives from the literature.

| Compound Class | Assay | Target/Organism | Activity (IC50/MIC) | Reference |

| Fused Thiophene Derivatives | Cytotoxicity | HepG2 cells | IC50 = 3.105 µM | |

| Fused Thiophene Derivatives | Cytotoxicity | PC-3 cells | IC50 = 2.15 µM | |

| Thiophene Carboxamide | Cytotoxicity | HepG-2 cell line | IC50 = 1.2 µM | [16] |

| Thiophene-Isoxazole Derivative | Antimicrobial | Staphylococcus aureus | MIC = 6.75 µg/mL | [11] |

| Thiophene-Isoxazole Derivative | Antimicrobial | Colistin-Resistant A. baumannii | MIC = 16-32 mg/L | [11] |

| Benzothiophene Carboxylate | Kinase Inhibition | BDK | IC50 = 3.19 µM | [17] |

| Thiophene-2-carboxamide | Antioxidant (DPPH) | - | IC50 = 20.96 µM | [18] |

Conclusion

This compound represents a promising, yet underexplored, molecule for drug discovery. Based on the extensive body of research on analogous thiophene derivatives, significant potential exists for its application as an anticancer, antimicrobial, antioxidant, and anti-inflammatory agent. The experimental protocols and potential signaling pathway interactions detailed in this guide provide a solid framework for initiating a comprehensive investigation into the pharmacological profile of this compound. Further research is warranted to synthesize and evaluate this compound to unlock its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. Methyl 3-(2-(2-thienyl)acetamido)thiophene-2-carboxylate | C12H11NO3S2 | CID 2808202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a five-membered, sulfur-containing heterocyclic aromatic compound, and its derivatives represent a cornerstone in medicinal chemistry and materials science. The unique physicochemical properties of the thiophene ring system, including its electronic characteristics and ability to engage in various chemical reactions, make it a privileged scaffold in the design of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of the core properties, synthesis, and biological activities of thiophene-related compounds, with a focus on their applications in drug discovery and development.

Physicochemical and Spectral Properties of Thiophene Compounds

The thiophene ring is aromatic, though to a slightly lesser extent than benzene.[1] This aromaticity governs its reactivity, which is characterized by a high propensity for electrophilic substitution reactions, occurring preferentially at the 2-position.[1] The physical and spectral properties of thiophene and its derivatives are crucial for their identification, characterization, and application.

Table 1: Physicochemical Properties of Selected Thiophene Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| Thiophene | C₄H₄S | 84.14 | -38 | 84 | 1.051[1][2][3] |

| 3-Methylthiophene | C₅H₆S | 98.17 | -69 | 115-116 | 1.019 |

| 3-Bromothiophene | C₄H₃BrS | 163.04 | -10 | 158-160 | 1.73 |

| 3-Methoxythiophene | C₅H₆OS | 114.16 | - | 146-148 | 1.15 |

| 2-Acetylthiophene | C₆H₆OS | 126.17 | 9-11 | 213-214 | 1.166 |

| Thiophene-2-carboxylic acid | C₅H₄O₂S | 128.15 | 128-130 | 260 | - |

| Benzo[b]thiophene | C₈H₆S | 134.2 | 32 | 221-222 | 1.148 |

Table 2: Spectral Data of Selected Thiophene Derivatives

| Compound | 1H NMR (δ, ppm) in CDCl₃ | 13C NMR (δ, ppm) in CDCl₃ | Key IR Absorptions (cm⁻¹) |

| Thiophene | 7.33 (dd, H2/H5), 7.12 (dd, H3/H4)[4] | 125.6 (C2/C5), 127.3 (C3/C4)[4] | 3126, 3098 (C-H stretch), 1409, 1360 (ring stretch)[5] |

| 3-Methylthiophene | ~7.17 (H2), ~6.87 (H4), ~6.86 (H5), ~2.25 (CH₃)[6] | 125.3 (C2), 138.4 (C3), 129.9 (C4), 121.0 (C5), 15.6 (CH₃)[6] | C-H stretch, ring vibrations |

| 3-Bromothiophene | ~7.28 (H2), ~7.06 (H4), ~7.28 (H5)[6] | 122.9 (C2), 110.1 (C3), 129.0 (C4), 126.0 (C5)[6] | C-H stretch, ring vibrations, C-Br stretch |

| 3-Methoxythiophene | ~7.14 (H2), ~6.73 (H4), ~6.21 (H5), ~3.77 (OCH₃)[6] | 121.7 (C2), 160.0 (C3), 101.4 (C4), 125.8 (C5), 57.9 (OCH₃) | C-H stretch, ring vibrations, C-O stretch |

| Propafenone Thiophene Analogue | (AX-system for thiophene protons) | (Full assignment available)[7] | - |

| 2-Thiophene Carboxylic Acid | - | - | 1283-909 (C-H in-plane bending), 832-710 (C-H out-of-plane bending)[8] |

| Polythiophene | Broadened signals for side chain methylene protons, disappearance of thiophene aromatic protons | - | 1600-1400 (C-C stretch), 1200-1000 (in-plane C-H), 900-700 (C-H out-of-plane)[9] |

Key Synthetic Methodologies

The synthesis of the thiophene ring is a well-established area of organic chemistry, with several named reactions providing versatile routes to a wide array of derivatives.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classic method for preparing thiophenes from 1,4-dicarbonyl compounds.[10] The reaction typically employs a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, which also acts as a dehydrating agent.[10][11]

Experimental Protocol: Paal-Knorr Synthesis of a Substituted Thiophene

-

Materials: Substituted 1,4-diketone (5 mmol), Phosphorus Pentasulfide (P₄S₁₀) (2.5 mmol, 0.5 equiv.), anhydrous toluene (20 mL).[12]

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the 1,4-diketone and anhydrous toluene.

-

Carefully add phosphorus pentasulfide in portions with stirring. Caution: The reaction can be exothermic and generates toxic hydrogen sulfide (H₂S) gas.[11][12] All operations must be performed in a well-ventilated fume hood.[12]

-

Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly pouring it into an ice-water mixture.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

References

- 1. Unique properties of thiophene_Chemicalbook [chemicalbook.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiophene - Sciencemadness Wiki [sciencemadness.org]

- 4. Thiophene(110-02-1) IR Spectrum [m.chemicalbook.com]

- 5. vpl.astro.washington.edu [vpl.astro.washington.edu]

- 6. benchchem.com [benchchem.com]

- 7. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iosrjournals.org [iosrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 11. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of Methyl 3-acetamidothiophene-2-carboxylate: A Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Methyl 3-acetamidothiophene-2-carboxylate, a valuable building block in medicinal chemistry and materials science. The protocol outlines a two-step synthetic route, commencing with the preparation of the key intermediate, Methyl 3-aminothiophene-2-carboxylate, followed by its subsequent acetylation.

Experimental Overview

The synthesis proceeds in two primary stages:

-

Synthesis of Methyl 3-aminothiophene-2-carboxylate: This intermediate can be prepared via multiple routes, with a common method being the reaction of a 3-oxotetrahydrothiophene derivative with hydroxylamine.

-

Acetylation of Methyl 3-aminothiophene-2-carboxylate: The final product is obtained by the acylation of the amino group on the thiophene ring using an acetylating agent such as acetic anhydride or acetyl chloride.

Quantitative Data Summary

The following tables summarize typical yields and characterization data for the key intermediate and related compounds as reported in the literature.

Table 1: Synthesis of Methyl 3-amino-4-substituted-thiophene-2-carboxylates

| Starting Material | Product | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |

| 2-Methoxycarbonyl-3-oxotetrahydrothiophene | Methyl 3-aminothiophene-2-carboxylate | Acetonitrile | 1.5 hours | 73 | 62-63[1] |

| 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene | Methyl 3-amino-4-methylthiophene-2-carboxylate | Acetonitrile | 5 hours | 64 | 82-83[1][2] |

Table 2: Characterization Data for a Related Acylated Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 3-(2-(2-thienyl)acetamido)thiophene-2-carboxylate | C12H11NO3S2 | 281.4[3] |

Experimental Protocols

Step 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate

This protocol is adapted from a procedure for the synthesis of 3-aminothiophenes from 3-oxotetrahydrothiophenes.[1]

Materials:

-

2-Methoxycarbonyl-3-oxotetrahydrothiophene

-

Hydroxylamine hydrochloride

-

Acetonitrile

-

Diethyl ether

-

4M Ammonia solution

-

Dichloromethane

-

Sodium sulfate

-

Petroleum ether (60-80°C boiling range)

Procedure:

-

Dissolve 2-Methoxycarbonyl-3-oxotetrahydrothiophene (2 g) in acetonitrile (20 ml) with heating and stirring.

-

To the refluxing solution, add hydroxylamine hydrochloride (0.8 g).

-

Continue to reflux the mixture for 1.5 hours.

-

After cooling the reaction mixture, add diethyl ether (50 ml) to precipitate a solid.

-

Filter off the precipitated solid.

-

Dissolve the solid in water and basify with 4M ammonia solution.

-

Extract the aqueous solution with dichloromethane (2 x 25 ml).

-

Combine the organic extracts, wash with water and then with brine, and dry over sodium sulfate.

-

Filter the solution and evaporate the solvent to yield an oil which should solidify upon cooling.

-

Recrystallize the solid from petroleum ether (60-80°C) to afford Methyl 3-aminothiophene-2-carboxylate.

Step 2: Synthesis of this compound

This is a general procedure for the acetylation of an aminothiophene derivative.

Materials:

-

Methyl 3-aminothiophene-2-carboxylate

-

Acetic anhydride or Acetyl chloride

-

Pyridine or Triethylamine (as a base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate

Procedure:

-

Dissolve Methyl 3-aminothiophene-2-carboxylate in dichloromethane in a round-bottom flask.

-

Add a slight molar excess of a base, such as pyridine or triethylamine.

-

Cool the mixture in an ice bath.

-

Slowly add a slight molar excess of the acetylating agent (acetic anhydride or acetyl chloride) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Visualized Workflow

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols: Methyl 3-acetamidothiophene-2-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-acetamidothiophene-2-carboxylate is a versatile heterocyclic building block in organic synthesis, primarily utilized as a precursor for the construction of fused pyrimidine systems, particularly thieno[3,2-d]pyrimidines and thieno[2,3-d]pyrimidines. These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active compounds. The acetamido group can serve as a directing group or be hydrolyzed to the corresponding amine, which then participates in cyclization reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic structures.

Key Applications

The primary application of this compound in organic synthesis is as a key intermediate for the synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones and other related heterocyclic systems. These compounds are known to exhibit a range of biological activities, making them attractive targets for drug discovery programs.

Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-ones

A common strategy for the synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones from this compound involves a two-step sequence: formation of an amidine intermediate followed by cyclization. While direct reactions from the acetamido compound are less documented, a highly analogous and efficient method starts from the corresponding 3-aminothiophene derivative, which can be obtained by hydrolysis of the title compound. The subsequent reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with an amine provides the desired thieno[3,2-d]pyrimidine core.

Data Presentation

The following table summarizes quantitative data for a key transformation in the synthesis of a thieno[3,2-d]pyrimidin-4-one derivative, based on a closely related starting material, Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate. This data provides a reference for expected yields and reaction conditions.

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate | DMF-DMA, EtOH, microwave irradiation (100 °C, 80 W, 15 min) | Methyl 3-{[(1E)-(dimethylamino)methylidene]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate | 98 | [1] |

| 2 | Methyl 3-{[(1E)-(dimethylamino)methylidene]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate | 3-Methoxybenzylamine, DMF, microwave irradiation (100 °C, 80 W, 15 min) | 3-(3-Methoxybenzyl)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | 31 | [1] |

Experimental Protocols

The following are detailed experimental protocols for key transformations involving this compound and its amino analogue.

Protocol 1: Synthesis of 3-Substituted Thieno[3,2-d]pyrimidin-4(3H)-one (Proposed)

This protocol describes a proposed two-step synthesis of a 3-substituted thieno[3,2-d]pyrimidin-4(3H)-one starting from Methyl 3-aminothiophene-2-carboxylate, which can be prepared by the hydrolysis of this compound.

Step 1: Synthesis of Methyl 3-{[(1E)-(dimethylamino)methylidene]amino}thiophene-2-carboxylate

-

To a solution of Methyl 3-aminothiophene-2-carboxylate (1.0 eq) in ethanol (10 mL per 0.95 mmol of substrate), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

-

Heat the reaction mixture under microwave irradiation at 100 °C and 80 W for 30 minutes.

-

Concentrate the solution under reduced pressure to obtain the crude product as an oil.

-

The product is typically used in the next step without further purification.

Step 2: Synthesis of 3-Substituted Thieno[3,2-d]pyrimidin-4(3H)-one

-

To the crude Methyl 3-{[(1E)-(dimethylamino)methylidene]amino}thiophene-2-carboxylate (1.0 eq) from the previous step, add the desired primary amine (1.1 eq) and dimethylformamide (DMF) (10 mL per 0.95 mmol of substrate).

-

Heat the reaction mixture under microwave irradiation at 100 °C and 80 W for 15 minutes.

-

After cooling, pour the reaction mixture into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-